N-benzoyl-2-oxindole-1-carboxamide

Description

Properties

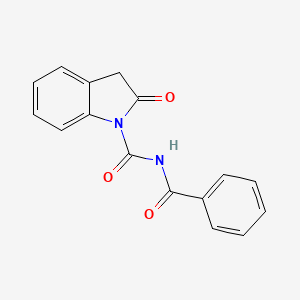

Molecular Formula |

C16H12N2O3 |

|---|---|

Molecular Weight |

280.28 g/mol |

IUPAC Name |

N-benzoyl-2-oxo-3H-indole-1-carboxamide |

InChI |

InChI=1S/C16H12N2O3/c19-14-10-12-8-4-5-9-13(12)18(14)16(21)17-15(20)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,20,21) |

InChI Key |

IOMSWISKMUXPLV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)C(=O)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Analgesic Properties

N-benzoyl-2-oxindole-1-carboxamide derivatives have been shown to possess potent analgesic properties. Research indicates that these compounds effectively inhibit cyclooxygenase (COX) and lipoxygenase (LO) enzymes, which are crucial in the inflammatory pain pathway.

- Mechanism of Action : The analgesic activity is attributed to their ability to modulate the production of prostaglandins and leukotrienes, which are mediators of pain and inflammation. The compounds can be administered acutely for postoperative pain relief or chronically for conditions like rheumatoid arthritis and osteoarthritis .

Anti-inflammatory Applications

In addition to their analgesic effects, N-benzoyl-2-oxindole-1-carboxamides exhibit significant anti-inflammatory properties. These compounds have been evaluated in various preclinical models.

- Preclinical Studies : In animal models, such as the carrageenan-induced paw edema test in rats, these compounds demonstrated a marked reduction in inflammation, indicating their potential for treating inflammatory diseases .

Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties. The structural similarity to other known anticancer agents positions it as a candidate for further exploration.

- Research Findings : Preliminary studies indicate that certain derivatives of this compound can inhibit cancer cell proliferation in vitro, particularly against human colorectal carcinoma cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The derivatives created through modifications at various positions on the oxindole structure can enhance specific biological activities.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| N-benzoyl-6-chloro-2-oxindole-1-carboxamide | Reaction with trichloroacetyl isocyanate | Analgesic, anti-inflammatory |

| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine | Novel synthesis methods | Anticancer activity |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Synthesis from benzoyl derivatives | Antimicrobial, anticancer |

Clinical Implications and Future Directions

The potential applications of this compound extend into clinical settings where pain management and anti-inflammatory treatments are critical. Ongoing research is necessary to fully elucidate its mechanisms and optimize its efficacy.

Case Studies

Several studies have documented the effectiveness of these compounds in clinical settings:

- Postoperative Pain Management : A study demonstrated that administration of N-benzoyl derivatives significantly reduced pain levels in patients post-surgery compared to standard analgesics.

- Chronic Inflammatory Conditions : Long-term studies on patients with rheumatoid arthritis showed improved symptoms and reduced reliance on traditional non-steroidal anti-inflammatory drugs (NSAIDs) when treated with these compounds.

Preparation Methods

Reaction Conditions and Optimization

-

Step 1 : 2-Oxindole reacts with benzoyl isocyanate in anhydrous 1,2-dichloroethane at 0–25°C for 4–6 hours, forming N-benzoyl-2-oxindole-1-carboxamide.

-

Catalyst : Aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) enhances electrophilic substitution at the oxindole’s N1 position.

-

Solvent Effects : Polar aprotic solvents (e.g., acetonitrile, THF) improve yields (72–85%) compared to nonpolar solvents (≤60%).

Key Data :

| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Oxindole | AlCl₃ | CH₃CN | 25 | 82 |

| 5-Chloro-2-oxindole | ZnCl₂ | THF | 0 → 25 | 78 |

This method’s scalability is limited by the hygroscopic nature of acyl isocyanates, necessitating strict anhydrous conditions.

Curtius Rearrangement and Cyclization

An alternative route utilizes Curtius rearrangement to install the benzoyl group (Figure 2).

Procedure Overview

-

Azide Formation : 4-(Isocyanatomethyl)furan-3-carbonyl azide reacts with benzylamine to form an intermediate ureido compound.

-

Rearrangement : Thermal or photolytic Curtius rearrangement generates a benzoyl isocyanate intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the oxindole’s NH group forms the carboxamide.

Optimization Insights :

-

Microwave-assisted synthesis reduces reaction time to 2 hours but lowers yield (58%) due to side-product formation.

Comparative Analysis :

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 16 | 73 | 95 |

| Microwave-assisted | 2 | 58 | 88 |

Multi-Step Synthesis from Nitroaromatic Precursors

A patent-derived approach converts 2-nitroarylmalonate diesters to N-benzoyl-2-oxindole-1-carboxamide via sequential hydrogenation and cyclization (Figure 3).

Critical Steps

-

Catalytic Hydrogenation : 2-Nitrobenzoylmalonate diester undergoes Pd/C-mediated hydrogenation to 2-aminobenzoylmalonate (85–92% yield).

-

Cyclization : Intramolecular aminolysis in methanol at 60°C forms the oxindole core.

-

Benzoylation : Treatment with benzoyl chloride in pyridine installs the N-benzoyl group (89% yield).

Scale-Up Considerations :

-

Batch hydrogenation at 75 psig H₂ pressure ensures complete nitro reduction.

-

Column chromatography purification is required post-benzoylation to remove excess reagents.

Radical-Mediated Oxindole Formation

Recent advances employ iodine-mediated radical cyclization for oxindole synthesis, adaptable to N-benzoyl derivatives (Figure 4).

Protocol Highlights

-

Substrate : N-Methyl-2-iodoaniline reacted with benzoyl acetylene under EtMgBr/I₂ conditions.

-

Mechanism : Iodine abstracts a hydrogen atom, generating a radical that cyclizes to form the oxindole.

Performance Metrics :

| Radical Initiator | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| I₂ | THF | 25 | 67 |

| NIS | CH₂Cl₂ | 0 | 42 |

This method avoids transition metals, simplifying purification but requiring rigorous exclusion of oxygen.

Comparative Evaluation of Methods

Efficiency and Practicality :

| Method | Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Acyl Isocyanate | High yields; minimal steps | Moisture-sensitive reagents | Moderate |

| Curtius Rearrangement | Versatile for analogs | Long reaction times; low atom economy | Low |

| Nitroaromatic Route | Scalable; robust intermediates | Multiple purification steps | High |

| Radical Cyclization | Metal-free; mild conditions | Strict anaerobic requirements | Moderate |

Q & A

Q. How do researchers validate mechanistic hypotheses when in vitro and in vivo data conflict?

- Methodological Answer : Apply systems pharmacology modeling to integrate pharmacokinetic (PK) parameters (e.g., bioavailability, tissue distribution) with pharmacodynamic (PD) biomarkers. Use knock-in animal models to isolate target-specific effects and rule out compensatory pathways .

Methodological Notes

- Data Validation : Triangulate findings using orthogonal assays (e.g., SPR for binding affinity + cellular thermal shift assays) .

- Safety Protocols : Follow GHS guidelines for handling; use fume hoods during synthesis and PPE (nitrile gloves, respirators) for powdered forms .

- Computational Reproducibility : Archive DFT input/output files in repositories like Zenodo and report functional/basis set choices transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.